Azido-PEG8-amine possesses an azide group (N3) that readily participates in Click Chemistry reactions. Click Chemistry offers a powerful toolbox for bioconjugation, allowing researchers to selectively link Azido-PEG8-amine to molecules containing alkyne or cyclooctyne groups [1]. This reaction proceeds under mild conditions with high efficiency and specificity, making it ideal for various biomolecule modifications [1].
[1] Azido-PEG8-amine | PROTAC Linkers
The free amine group (NH2) present in Azido-PEG8-amine offers another valuable functionality for research purposes. This amine group reacts efficiently with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters [2, 3]. This reactivity allows researchers to conjugate Azido-PEG8-amine to various biomolecules, including proteins, peptides, antibodies, and nanoparticles, facilitating targeted delivery and surface modifications [2, 3].
[2] Azido-PEG8-amine, 857891-82-8 | BroadPharm [3] Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG
Due to its ability to facilitate biomolecule conjugation, Azido-PEG8-amine finds applications in various drug discovery processes. Researchers can utilize it to:
Irritant